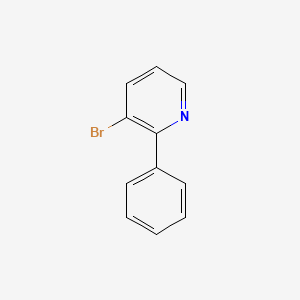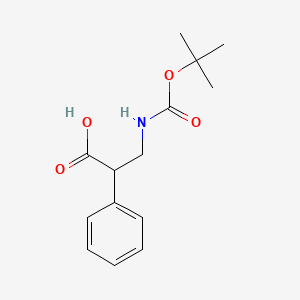
3-Bromo-2-phenylpyridine
Vue d'ensemble
Description
3-Bromo-2-phenylpyridine (3-BPP) is an organic compound that has been widely used in various scientific fields. It is a colorless, crystalline solid that has a melting point of 140-141 °C and a boiling point of 173-174 °C. 3-BPP has been studied for its synthesizing methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
Chemical Synthesis and Transformations
3-Bromo-2-phenylpyridine is a valuable compound in the field of chemical synthesis and transformations. For instance, studies have shown its involvement in reactions with phenylacetonitrile, where it undergoes substitution reactions to produce various products, such as α-phenyl-3-pyridineacetonitrile, or undergoes ring-transformation reactions to form compounds like 2-amino-5-bromo-3-phenylpyridine (Ohba, Sakamoto, & Yamanaka, 1990). Furthermore, it reacts with potassium amide in liquid ammonia, leading to novel ring fission products, demonstrating its potential in generating diverse chemical structures (Streef, Hertog, & Plas, 1985).
Catalysis and Metal Complexes
This compound is instrumental in the synthesis of metal complexes and catalysis. In one study, N-substituted-2-aminomethyl-6-phenylpyridines, derived from similar bromo compounds, were used to create CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibited significant catalytic activity in reactions like the allylation of aldehydes and transfer hydrogenation of ketones (Wang et al., 2011).
Luminescent Materials
The compound plays a role in the development of luminescent materials. Research involving Suzuki cross-coupling methodology utilized bromo-functionalised bis-terpyridyl iridium(III) complexes, where the reactions yielded biaryl-substituted complexes with long-lived yellow emission in aqueous solutions, suggesting potential applications in light-emitting devices (Leslie, Batsanov, Howard, & Williams, 2004).
Organic Synthesis and Ligand Preparation
It is also significant in organic synthesis and ligand preparation. For example, this compound was utilized in the preparation of 3-pyridylboronic acid through lithium-halogen exchange, demonstrating its versatility in synthesizing arylboronic acids, which are crucial intermediates in many organic syntheses (Li et al., 2002).
Sensing and Detection Applications
Moreover, derivatives of similar bromopyridine compounds, like 3-amino boron-dipyrromethene, were synthesized for sensing applications. These derivatives acted as specific chemodosimetric sensors for ions like Hg²⁺, indicating potential in detection and sensing technologies (Ganapathi et al., 2014).
Safety and Hazards
3-Bromo-2-phenylpyridine is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers Relevant papers on this compound include studies on its synthesis , molecular structure , and physical and chemical properties . These papers provide valuable insights into the compound’s characteristics and potential applications.
Analyse Biochimique
Biochemical Properties
3-Bromo-2-phenylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p38α mitogen-activated protein kinase, which is involved in the regulation of cellular responses to stress and inflammation . The compound acts as an inhibitor of this enzyme, thereby modulating the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound also affects gene expression by altering the transcriptional activity of genes involved in stress response and inflammation. Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other signaling molecules. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of p38α mitogen-activated protein kinase and prolonged reduction in inflammation. The compound’s effects may diminish over time as it degrades and loses its potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits p38α mitogen-activated protein kinase and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits but may increase the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of p38α mitogen-activated protein kinase affects the activity of metabolic enzymes involved in glycolysis, gluconeogenesis, and lipid metabolism . This modulation of metabolic pathways can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with p38α mitogen-activated protein kinase and other signaling proteins . Additionally, this compound may be targeted to specific organelles or compartments through post-translational modifications or targeting signals. This subcellular localization is essential for the compound’s ability to modulate cellular signaling pathways and biochemical reactions effectively.
Propriétés
IUPAC Name |
3-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMOFYNGFSWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376454 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91182-50-2 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)







